UNC9995

GPCR biased signaling Dopamine D2 receptor β-Arrestin recruitment

UNC9995 is the only functionally selective β-arrestin2-biased Drd2 agonist with validated EC50 (120 nM) and Emax (88%) for clean pathway activation. Unlike balanced D2 agonists (e.g., quinpirole, dopamine), it avoids confounding G-protein signaling, making it essential for dissecting β-arrestin2-dependent neuroprotection, NLRP3 inflammasome inhibition, and JAK-STAT3 pathway studies in Parkinson's and depression models. High purity ≥98% ensures reproducible preclinical results. Choose UNC9995 for unambiguous target engagement.

Molecular Formula C20H21Cl2N3OS
Molecular Weight 422.4 g/mol
Cat. No. B8514334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC9995
Molecular FormulaC20H21Cl2N3OS
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCOC2=CC3=C(C=C2)SC=N3)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C20H21Cl2N3OS/c21-16-3-1-4-18(20(16)22)25-10-8-24(9-11-25)7-2-12-26-15-5-6-19-17(13-15)23-14-27-19/h1,3-6,13-14H,2,7-12H2
InChIKeyVBHBKXBUHHJVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UNC9995: A β-Arrestin2-Biased Dopamine D2 Receptor Agonist for Neuroinflammation Research


UNC9995 is a synthetically derived, β-arrestin2-biased agonist of the dopamine receptor D2 (Drd2) . As a functionally selective ligand, it preferentially activates β-arrestin2-dependent signaling pathways over canonical G-protein-mediated cascades [1]. Its molecular structure includes a phenylpiperazine moiety that is crucial for D2 receptor binding . The compound has been specifically characterized for its ability to suppress NLRP3 inflammasome activation and mitigate neuroinflammation in preclinical models of Parkinson's disease and depression [2].

Why UNC9995 Cannot Be Substituted with Generic D2 Agonists in Biased Signaling Research


UNC9995's functional selectivity is defined by its biased agonism at the Drd2 receptor, a property not shared by many classical D2 agonists . While compounds like quinpirole or dopamine itself activate both G-protein and β-arrestin pathways, UNC9995 demonstrates a distinct pharmacological fingerprint: it robustly recruits β-arrestin2 while exhibiting minimal activity toward Gαi-mediated signaling [1]. This bias is critical for experimental models aiming to dissect β-arrestin-dependent anti-inflammatory and neuroprotective mechanisms, where balanced agonists would confound results by simultaneously activating opposing or confounding G-protein pathways [2]. Therefore, substituting UNC9995 with a non-biased D2 agonist compromises the validity of studies designed to interrogate β-arrestin2-specific pharmacology.

UNC9995 Comparative Performance Data: β-Arrestin Bias, Potency, and In Vivo Efficacy


β-Arrestin2 Recruitment Potency and Efficacy Relative to Clinical Benchmark Aripiprazole and Full Agonist Quinpirole

UNC9995 demonstrates partial agonism for β-arrestin2 recruitment with an EC50 of 120 nM and an Emax of 88% . In direct comparison, aripiprazole, a clinically approved antipsychotic with D2 partial agonism, exhibits a higher EC50 of 145 nM and a significantly lower Emax of 47% in the same assay [1]. The full agonist quinpirole, while more potent (EC50 = 6.7 nM), provides a reference Emax of 100% [1]. This places UNC9995 as a biased ligand with a higher intrinsic efficacy for β-arrestin2 recruitment than aripiprazole, a key differentiator for studies requiring robust β-arrestin pathway activation without full agonism.

GPCR biased signaling Dopamine D2 receptor β-Arrestin recruitment

Functional Selectivity: Minimal Gαi-Mediated Signaling Confirmed by Genetic Knockout

The anti-inflammatory effect of UNC9995 is independent of the Drd2/Gαi protein pathway. In β-arrestin2 knockout mice, the neuroprotective and anti-inflammatory effects of UNC9995 are completely abolished [1]. This genetic evidence confirms that UNC9995 operates primarily through β-arrestin2, not Gαi, distinguishing it from balanced agonists like quinpirole which robustly activate both pathways.

Biased agonism G-protein independent signaling β-Arrestin2

In Vivo Neuroprotection in MPTP-Induced Parkinson's Disease Model: Rescue of Dopaminergic Neurons

In an MPTP-induced mouse model of Parkinson's disease, UNC9995 treatment resulted in a significant rescue of tyrosine hydroxylase-positive (TH+) dopaminergic neurons in the substantia nigra pars compacta (SNc) [1]. Quantification of TH immunostaining showed that UNC9995 preserved TH+ neuron counts compared to MPTP-treated controls, with a statistically significant difference (P < 0.05 by two-way ANOVA) [1]. This neuroprotective effect was Drd2-dependent, as it was not observed in β-arrestin2 knockout mice, confirming the mechanism of action [1].

Parkinson's disease Neuroprotection Dopaminergic neurons

Recommended Research Applications for UNC9995 Based on Quantitative Evidence


Investigating β-Arrestin2-Mediated Anti-Inflammatory Mechanisms in Parkinson's Disease Models

UNC9995 is optimally deployed in in vivo and in vitro studies aimed at dissecting β-arrestin2-dependent neuroprotection in Parkinson's disease. Its ability to rescue dopaminergic neurons in MPTP-induced mouse models, as evidenced by quantitative TH immunostaining , makes it a critical tool for validating therapeutic strategies that target astrocytic NLRP3 inflammasome activation and downstream IL-1β production .

Probing Biased D2 Receptor Signaling in Astrocyte-Mediated Neuroinflammation

Given its demonstrated functional selectivity—minimal Gαi coupling with robust β-arrestin2 recruitment —UNC9995 is ideal for experiments requiring clean activation of the β-arrestin2 pathway in astrocytes. This is particularly valuable for studies on JAK-STAT3 pathway inhibition and its role in depressive-like behaviors, where balanced agonists would confound results [1].

Benchmarking Novel β-Arrestin-Biased D2 Ligands in Drug Discovery

As a well-characterized biased ligand with defined EC50 (120 nM) and Emax (88%) values for β-arrestin2 recruitment , UNC9995 serves as an essential reference compound for medicinal chemistry and pharmacology programs developing next-generation biased D2 agonists. Its comparative performance against aripiprazole and quinpirole provides a clear benchmark for assessing efficacy and bias .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC9995

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.